Product packaging for 4-Bromo-5-chloro-1-benzofuran(Cat. No.:CAS No. 1427405-29-5)

4-Bromo-5-chloro-1-benzofuran

Cat. No.: B2488515
CAS No.: 1427405-29-5
M. Wt: 231.47
InChI Key: WUZHZMXVGUPKEI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-benzofuran (CAS 1427405-29-5) is a high-purity halogenated benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 4 BrClO and a molecular weight of 231.47, this compound serves as a versatile chemical building block . Its structure features both bromo and chloro substituents on the fused benzene ring, making it a valuable intermediate for the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions and further functionalization . Research into benzofuran derivatives is extensive, particularly in oncology. Studies indicate that the introduction of halogen atoms, such as bromine and chlorine, at specific positions on the benzofuran core can significantly enhance cytotoxic activity against various cancer cell lines . The presence of halogens facilitates halogen bonding, an important interaction for improving binding affinity to biological targets, which is a key consideration in the design of potent therapeutic agents . As a key starting material, this compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this halogenated benzofuran to develop and explore new chemical entities, especially in structure-activity relationship (SAR) studies aimed at discovering novel anticancer and other pharmacologically active compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClO B2488515 4-Bromo-5-chloro-1-benzofuran CAS No. 1427405-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZHZMXVGUPKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427405-29-5
Record name 4-bromo-5-chloro-1-benzofuran
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Reactivity and Chemical Transformations of 4 Bromo 5 Chloro 1 Benzofuran

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. savemyexams.commsu.edu In the case of benzofuran, the molecule consists of two key regions for such reactions: the electron-rich furan (B31954) ring and the halogen-substituted benzene (B151609) ring. The furan ring is generally more susceptible to electrophilic attack than the benzene ring.

The regioselectivity of electrophilic substitution on the benzofuran nucleus is primarily directed to the C2 and C3 positions. stackexchange.com The stability of the resulting carbocation intermediate (a sigma complex) determines the preferred position of attack. stackexchange.com Attack at the C2 position allows the positive charge to be delocalized over the benzene ring, analogous to a benzyl (B1604629) carbocation, while attack at the C3 position results in a carbocation that can be stabilized by the lone pair of electrons on the adjacent furan oxygen atom. stackexchange.com The specific outcome can depend on the reaction conditions and the nature of the electrophile.

On the benzene portion of 4-Bromo-5-chloro-1-benzofuran, the reactivity is governed by the two halogen substituents. Halogens are known to be deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. libretexts.orglibretexts.org However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate when the attack occurs at these positions. libretexts.orglibretexts.orgwou.edu In this compound, the C4-bromo and C5-chloro groups would direct incoming electrophiles to the C6 and C7 positions. The combined deactivating nature of these halogens suggests that electrophilic substitution on the benzene ring would require more forcing conditions compared to the furan ring.

Nucleophilic Substitution Reactions Involving Bromine and Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.org The this compound scaffold lacks such strong activating groups, meaning SNAr reactions would likely require harsh conditions, such as high temperatures and strong nucleophiles.

The mechanism of SNAr involves a two-step process: nucleophilic addition to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the halide leaving group. libretexts.orgmasterorganicchemistry.com The first step, the formation of the intermediate, is typically rate-determining. masterorganicchemistry.com This has a significant implication for the relative reactivity of the C-Br and C-Cl bonds. Contrary to the trend seen in SN1 and SN2 reactions where bromide is a better leaving group than chloride, the reactivity order in SNAr is often F > Cl > Br > I. masterorganicchemistry.com This is because the high electronegativity of the halogen stabilizes the transition state leading to the carbanion intermediate during the rate-limiting attack step. Therefore, under conditions suitable for SNAr, it is plausible that the C5-Cl position could be more reactive than the C4-Br position, assuming the reaction proceeds via the addition-elimination mechanism.

Functionalization of C-H Bonds in Substituted Benzofurans

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.gov For the benzofuran core, C-H functionalization predominantly occurs at the C2 and C3 positions of the furan ring.

Palladium-catalyzed C-H arylation is a well-established method for forming C-C bonds. Research has shown that benzofurans can be regioselectively arylated at the C2 position with various arylating agents. nih.govnih.govresearchgate.net This selectivity is attributed to the higher acidity of the C2-proton. The general reaction involves a palladium catalyst, a ligand, and an oxidant to facilitate the C-H activation and subsequent coupling.

For this compound, it is expected that direct C-H functionalization would selectively target the C2 or C3 positions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This orthogonal reactivity allows for a stepwise and controlled elaboration of the benzofuran scaffold.

Cross-Coupling Reactions Utilizing Halogenated Benzofuran Intermediates

The presence of two different halogen atoms on the benzene ring of this compound makes it an excellent substrate for selective cross-coupling reactions, which are among the most powerful C-C bond-forming methods in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps:

Transmetalation : An organometallic nucleophile (e.g., organoboron or organozinc) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The rate of the initial oxidative addition step is highly dependent on the nature of the halogen, following the general reactivity trend: I > Br > Cl > F. rsc.orgrsc.org This predictable selectivity is crucial for substrates like this compound, as it allows for the preferential reaction of the C-Br bond over the less reactive C-Cl bond.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgnih.gov Given the differential reactivity of the halogens, this compound is expected to undergo selective Suzuki coupling at the C4-Br position. This allows for the introduction of an aryl, vinyl, or alkyl group at this position while preserving the C5-Cl bond for potential subsequent reactions.

The reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing byproducts. nih.gov A typical reaction setup involves a palladium source, a phosphine (B1218219) ligand, and a base.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides
ComponentExamplesPurpose
Palladium SourcePd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyst precursor, provides the active Pd(0) species.
LigandPPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes the palladium catalyst and modulates its reactivity. rsc.org
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation.
SolventToluene, Dioxane, DMF, EtOH/H₂OSolubilizes reactants and facilitates the reaction.

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction's selectivity on a dihalogenated substrate is governed by the oxidative addition step. youtube.com Consequently, the C4-Br bond of this compound would be the preferred site for Negishi coupling over the C5-Cl bond.

Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with less reactive halides or for reactions at lower temperatures. youtube.com However, they are also more sensitive to moisture and air, requiring anhydrous reaction conditions. youtube.com

Table 2: Typical Conditions for Negishi Coupling of Aryl Halides
ComponentExamplesPurpose
CatalystPd(PPh₃)₄, Pd₂(dba)₃, Ni(acac)₂Catalyzes the cross-coupling cycle. wikipedia.org
LigandPPh₃, dppe, XPhosStabilizes the catalyst and enhances its activity.
Organometallic ReagentAr-ZnCl, R-ZnBrProvides the nucleophilic organic group for transmetalation.
SolventTHF, Dioxane, DMFAnhydrous solvent to prevent decomposition of the organozinc reagent.

Ring-Opening and Ring-Expanding Transformations of Benzofurans

The benzofuran ring, while aromatic, can undergo ring-opening reactions under various conditions, providing access to functionalized phenolic derivatives. researchgate.net These transformations typically involve the cleavage of the C2-O bond, which is facilitated by the vinyl ether character of the 2,3-double bond. kyoto-u.ac.jp

Ring-Opening Reactions:

Several strategies have been developed for the ring-opening of benzofurans, including transition-metal-catalyzed processes and reductive cleavage. kyoto-u.ac.jp

Nickel-Catalyzed Reductive Ring-Opening: A notable method involves the nickel-catalyzed reductive ring-opening of benzofurans using alkyl halides as electrophilic coupling partners. chinesechemsoc.orgchinesechemsoc.org This reaction cleaves the endocyclic C-O bond and results in the formation of (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.orgchinesechemsoc.org The mild reaction conditions are compatible with various functional groups, suggesting that halogenated benzofurans would be suitable substrates. chinesechemsoc.org

Copper-Catalyzed Silylation: Another effective method is the copper-catalyzed ring-opening silylation. researchgate.netkyoto-u.ac.jp This reaction utilizes a disilane (B73854) reagent and affords (E)-o-(β-silylvinyl)phenols with complete stereoselectivity. researchgate.net Importantly, this transformation has been shown to be tolerant of halogen substituents such as chloro and fluoro groups on the benzofuran ring. researchgate.netkyoto-u.ac.jp

Reductive Cleavage: Reductive cleavage of the C2-O bond can also be achieved without transition metal catalysts, for instance, by using lithium metal in the presence of an electron transfer catalyst. kyoto-u.ac.jp This method generates an o-hydroxystyrene derivative upon acidic workup. kyoto-u.ac.jp

Interactive Data Table: Ring-Opening Reactions of Substituted Benzofurans

Catalyst/ReagentCo-reagent/SolventProduct TypeHalogen Tolerance
Nickel CatalystAlkyl Halides, Zn, MgBr₂(E)-o-alkenylphenolsYes
Copper Catalyst1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane(E)-o-(β-silylvinyl)phenolsYes (Cl, F)
Lithium PowderElectron Transfer Catalysto-hydroxystyrenesNot specified

Ring-Expanding and Ring-Transformation Reactions:

While direct ring-expansion of the furan moiety in benzofurans is less common, acid-catalyzed ring transformations have been reported. For instance, benzofuranyl carbinols can undergo a ring-opening and recyclization sequence in the presence of a Brønsted acid to form highly substituted furans. nih.gov This represents a skeletal reorganization rather than an expansion to a larger ring system.

Oxidation and Reduction Reactions of Functional Groups on Halogenated Benzofurans

The functional groups on the benzofuran scaffold can be modified through oxidation and reduction reactions. The halogen atoms on this compound are generally stable under many of these conditions, allowing for selective transformations of other parts of the molecule.

Oxidation Reactions:

The benzofuran ring itself can undergo oxidation. Biomimetic oxidation using hydrogen peroxide catalyzed by manganese(III) porphyrins can lead to the formation of epoxides at the 2,3-double bond. mdpi.com These epoxides are reactive intermediates that can undergo further transformations. mdpi.com

Furthermore, functional groups attached to the benzofuran ring can be oxidized. For example, a primary alcohol substituent could be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. organic-chemistry.org

Reduction Reactions:

Reduction reactions can target specific functional groups on the benzofuran ring.

Catalytic Hydrogenation: This method is widely used for the reduction of various functional groups. For instance, a nitro group on the benzofuran ring could be reduced to an amino group.

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters, carboxylic acids, and amides to the corresponding alcohols or amines. harvard.edu More selective reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of aldehydes and ketones. rsc.org For example, NaBH₄ has been used to reduce chloromercurial intermediates on the benzofuran ring. rsc.org Lithium borohydride is effective for the selective reduction of esters in the presence of other functional groups like carboxylic acids. harvard.edu

Borane: Borane complexes are particularly useful for the reduction of carboxylic acids in the presence of esters and other functional groups. harvard.edu

Interactive Data Table: Common Reagents for Functional Group Transformations on Benzofurans

TransformationReagentFunctional Group Reactivity
Oxidation
EpoxidationH₂O₂ / Mn(III) PorphyrinBenzofuran 2,3-double bond
Alcohol to AldehydePCC, DMPPrimary alcohol
Alcohol to Carboxylic AcidKMnO₄, Jones ReagentPrimary alcohol
Reduction
Ester to AlcoholLiAlH₄, LiBH₄Ester, Lactone
Carboxylic Acid to AlcoholLiAlH₄, BoraneCarboxylic acid
Aldehyde/Ketone to AlcoholNaBH₄, LiAlH₄Aldehyde, Ketone

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo 5 Chloro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-bromo-5-chloro-1-benzofuran by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, which has four aromatic protons on the benzofuran (B130515) ring system, the spectrum is expected to show distinct signals for each proton due to their unique substitution pattern.

The protons on the furan (B31954) ring (H-2 and H-3) typically appear as doublets. The proton at the 2-position (H-2) is expected to resonate further downfield than the proton at the 3-position (H-3) due to the influence of the adjacent oxygen atom. Their coupling constant (³JH2-H3) would confirm their vicinal relationship.

The protons on the benzene (B151609) ring (H-6 and H-7) would also appear as doublets. The relative positions of the bromine and chlorine atoms significantly influence the chemical shifts of these protons. The electron-withdrawing nature of the halogens deshields the adjacent protons, shifting their signals downfield. The precise chemical shifts and coupling constants are critical for unambiguously assigning these protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.6 - 7.8 Doublet ~2.2
H-3 6.8 - 7.0 Doublet ~2.2
H-6 7.4 - 7.6 Doublet ~8.5
H-7 7.2 - 7.4 Doublet ~8.5

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

¹³C NMR and DEPT-135 NMR Characterization

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. This compound has eight carbon atoms, and due to the lack of molecular symmetry, eight distinct signals are expected.

The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. The carbons bonded to the oxygen (C-7a and C-2) and the halogens (C-4 and C-5) will have their signals shifted significantly.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, the DEPT-135 spectrum would show positive signals for the four CH carbons (C-2, C-3, C-6, C-7) and no signals for the quaternary carbons (C-3a, C-4, C-5, C-7a).

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135
C-2 145 - 150 CH (+)
C-3 105 - 110 CH (+)
C-3a 125 - 130 Quaternary (absent)
C-4 115 - 120 Quaternary (absent)
C-5 128 - 133 Quaternary (absent)
C-6 122 - 127 CH (+)
C-7 112 - 117 CH (+)
C-7a 153 - 158 Quaternary (absent)

Note: These are predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

To definitively assign each ¹H and ¹³C signal, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between H-2 and H-3, and between H-6 and H-7, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting H-2 to C-2, H-3 to C-3, H-6 to C-6, and H-7 to C-7, allowing for the direct assignment of these carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary carbons. For example, H-2 would show correlations to C-3 and C-7a, and H-7 would show correlations to C-5 and C-3a, allowing for the complete and unambiguous assignment of the entire carbon skeleton.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation.

For this compound, the key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

C-O-C stretching: The aryl-ether C-O-C stretching of the benzofuran ring typically appears as a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Cl stretching: The C-Cl stretching vibration is expected to show a strong band in the 800-600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration appears at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can help confirm the assignments made from the IR spectrum.

Table 3: Characteristic IR/Raman Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aromatic C=C Stretching 1600 - 1450
Aryl Ether C-O-C Asymmetric Stretching ~1250
C-H Out-of-plane Bending 900 - 675
C-Cl Stretching 800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) to higher energy (excited state) orbitals. The benzofuran ring system is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show characteristic absorption bands (λmax) corresponding to π → π* transitions of the aromatic system. The substitution with bromine and chlorine atoms can cause a bathochromic (red) shift or hypsochromic (blue) shift of these absorption maxima compared to the unsubstituted benzofuran.

Mass Spectrometry (LC-MS, ESI MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source are commonly used.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₈H₄BrClO. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak cluster (M, M+2, M+4, M+6), which is a definitive indicator of the presence of these two halogens.

Table 4: Predicted m/z Values for Molecular Ion Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 230.9207
[M+Na]⁺ 252.9026
[M-H]⁻ 228.9061

Source: Predicted values from PubChem CID 83679341.

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) can further confirm the structure. Common fragmentation pathways for benzofurans involve the loss of CO, CHO, and the halogen atoms, providing further structural evidence.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural properties of a molecule.

A thorough review of published scientific literature indicates that a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. While crystallographic data exists for structurally related but more complex benzofuran derivatives, this information is not directly applicable to the title compound due to differences in substitution patterns and molecular structure.

For instance, studies on compounds such as 3-(4-Bromophenylsulfinyl)-5-chloro-2-methyl-1-benzofuran and 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran provide detailed crystal structures. nih.govnih.gov These analyses reveal key structural features of the substituted benzofuran core, including the planarity of the fused ring system and the nature of intermolecular interactions like halogen bonding and π–π stacking. nih.govnih.gov However, the presence of additional substituents, such as a methyl group at the C2 position and a bulky arylsulfinyl group at the C3 position, significantly alters the crystal packing and molecular geometry compared to the unsubstituted parent compound requested.

Therefore, without a dedicated crystallographic study on this compound, definitive data on its solid-state structure, including unit cell parameters, space group, and specific intermolecular contacts, remains undetermined.

Advanced Applications of Halogenated Benzofurans in Materials Science

Organic Functional Materials

Beyond optoelectronics, halogenated benzofurans show promise in other areas of materials science, such as thermoelectric (TE) composites. Research on benzothieno[3,2-b]benzofuran (BTBF) derivatives has demonstrated that halogenation is a viable strategy for enhancing thermoelectric performance. mdpi.com In a study involving brominated BTBF derivatives composited with single-walled carbon nanotubes (SWCNTs), the introduction of electron-withdrawing bromine atoms led to a gradual decrease in the HOMO level and the band gap of the organic molecule. mdpi.com

Photophysical Properties and Their Modulation by Halogenation

The photophysical behavior of benzofurans is highly sensitive to the nature and position of substituents. Halogenation provides a precise method for tuning these properties, including fluorescence, environmental sensitivity, and the nature of electronic transitions.

The introduction of halogens into a fluorescent molecule can significantly alter its emission properties. Studies on analogous halogenated aromatic systems have shown that fluoro, chloro, and bromo substitutions can lead to red-shifted absorption and fluorescence maxima compared to the parent compound. nih.gov Furthermore, the fluorescence quantum yields of halogenated derivatives (with the common exception of iodo-substituted compounds) are often larger than that of the unsubstituted molecule. nih.gov This enhancement is attributed to the electronic influence of the halogens on the transition dipole moment.

However, the presence of a heavier halogen like bromine can also introduce the "heavy atom effect," which promotes intersystem crossing to the triplet state, potentially quenching fluorescence but increasing phosphorescence. The interplay between the electronic effects and the heavy atom effect determines the ultimate emission characteristics. Research on benzofuran-pyrene hybrids has also shown that the addition of the benzofuran (B130515) unit can enhance the quantum yield in most solvents. researchgate.net

Table 1: Representative Photophysical Data for Halogenated Aromatic Systems Data is illustrative and based on analogous compounds to demonstrate the effect of halogenation.

Source: Data modeled after findings for (dibenzoylmethanato)boron difluoride (BF₂DBM) derivatives to show general trends. nih.gov

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key property for materials used in sensing and imaging. Some benzofuran hybrid systems have been shown to exhibit noticeable solvatochromic effects, where the photoluminescence spectrum shifts depending on the solvent's polarity. nih.gov This behavior arises from a change in the dipole moment of the molecule upon excitation from the ground state to the excited state. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift in the emission spectrum. The presence of polar C-Cl and C-Br bonds in 4-Bromo-5-chloro-1-benzofuran could influence its ground and excited state dipole moments, potentially leading to significant solvatochromic behavior. However, in some benzofuran-annulated systems, studies have found that solvent polarity did not have a noticeable effect on absorption or emission spectra. researchgate.net

Halogen substituents exert a profound influence on the electronic structure of the benzofuran core, which in turn governs the electronic transitions and resulting luminescence. The bromine and chlorine atoms in this compound are electron-withdrawing through induction but also have lone pairs that can participate in resonance. Their primary effect is the stabilization (lowering of energy) of both the HOMO and LUMO levels. mdpi.comnih.gov This modulation of the frontier molecular orbitals directly impacts the energy of the S₀→S₁ transition, often leading to a bathochromic (red) shift in the absorption and emission spectra. nih.gov

Furthermore, the presence of bromine, a relatively heavy atom, can significantly enhance spin-orbit coupling. This phenomenon, known as the heavy atom effect, facilitates intersystem crossing (ISC) – a non-radiative transition from a singlet excited state (S₁) to a triplet excited state (T₁). While this process can quench fluorescence (emission from S₁), it populates the triplet state, potentially leading to strong phosphorescence (emission from T₁). This makes such compounds candidates for applications in OLEDs that harvest triplet excitons.

Structure-Property Relationships in Non-Biological Applications

The functional properties of this compound in materials science are directly dictated by its molecular structure. The specific placement of the halogens at the C4 and C5 positions influences not only the intramolecular electronic properties but also the intermolecular interactions that govern solid-state packing and morphology.

Crystallographic studies of related halogenated benzofuran derivatives reveal that the benzofuran unit is typically planar. nih.govnih.gov This planarity is crucial for enabling effective π–π stacking in the solid state, which is a primary mechanism for charge transport in organic semiconductors. nih.govnih.gov

Furthermore, the halogen atoms themselves play a critical role in directing the crystal packing through non-covalent interactions. Halogen bonds—an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site—are known to be significant in the crystal engineering of halogenated compounds. nih.govnih.gov In the solid state, Br···O, Br···Br, and other halogen-mediated interactions can form, influencing the orientation and distance between molecules. nih.govnih.govresearchgate.net These specific intermolecular forces, along with weaker C—H···O hydrogen bonds, dictate the bulk properties of the material, including its charge mobility, thermal stability, and solid-state luminescence. nih.govresearchgate.net The combined electronic tuning and the capacity for directed self-assembly through halogen bonding make this compound a molecule whose structure is intricately linked to its potential material function.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes for Highly Substituted Halogenated Benzofurans

Key areas of focus include:

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. One-pot processes using earth-abundant transition metals like iron or copper for both C-H halogenation and subsequent intramolecular O-arylation are promising avenues. mdpi.com

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium) to more abundant and less toxic alternatives like iron, copper, and nickel is crucial for sustainable synthesis. mdpi.combeilstein-institut.de

Green Chemistry Principles: The adoption of green solvents, microwave-assisted synthesis, and nanoparticle catalysis can lead to more sustainable protocols. nih.gov Methodologies that reduce the reliance on hazardous reagents and minimize energy consumption will be paramount.

C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

Synthetic StrategyKey FeaturesPotential AdvantagesReferences
Iron/Copper Catalysis One-pot regioselective C-H halogenation followed by O-arylation.Use of earth-abundant metals, high regioselectivity. mdpi.com
Titanium Tetrachloride Mediation One-step reaction between phenols and alpha-haloketones.Mild conditions, simple operation, suitable for industrial scale-up. nih.gov
Visible-Light-Mediated Catalysis Uses visible light to promote reactions, such as between disulfides and enynes.Metal-free, utilizes a renewable energy source. beilstein-institut.de
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions.Shorter reaction times, often higher yields. nih.gov

Exploration of Novel Reactivity Patterns and Selective Functionalization Strategies

The electronic landscape of 4-Bromo-5-chloro-1-benzofuran is uniquely influenced by the presence of two different halogen atoms on the benzene (B151609) ring. A significant unresolved challenge is to understand and exploit the distinct reactivity of the various positions on the benzofuran (B130515) scaffold for selective functionalization. The C2 and C3 positions of the furan (B31954) ring, as well as the remaining C-H bonds on the benzene ring, offer opportunities for further chemical modification.

Future research should investigate:

Regioselective C-H Functionalization: Developing methods to selectively introduce new functional groups at specific C-H bonds is a major goal. researchgate.net The directing effects of the existing bromo and chloro substituents need to be systematically studied to control the regioselectivity of reactions like alkylations, arylations, and cyclizations. researchgate.netresearchgate.net

Orthogonal Reactivity: Exploiting the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. This would allow for the sequential and selective introduction of different substituents, vastly expanding the molecular diversity accessible from a single starting material.

Metal-Catalyzed and Metal-Free Transformations: Exploring a broad range of catalytic systems to uncover new reactivity patterns. For instance, ruthenium-catalyzed C-H alkenylation followed by annulation has been shown to be effective for some benzofurans. beilstein-institut.de

Advanced Computational Modeling for Predicting Complex Chemical Behavior and Designing New Derivatives

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, thereby accelerating the design of new derivatives with desired functionalities. The application of advanced computational modeling to this compound and its potential derivatives is a promising direction for future research.

Key applications of computational modeling include:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of this compound. researchgate.net This information can help predict the most reactive sites for electrophilic or nucleophilic attack, guiding the development of selective functionalization strategies.

Designing Novel Derivatives: Computational tools can be used to design new benzofuran hybrids and predict their properties. alfa-chemistry.comnih.govresearchgate.net For example, molecular docking studies can estimate the binding affinity of designed molecules to specific targets, which is particularly useful in drug discovery but can also be applied to materials science for designing molecules that interact in specific ways. nih.gov

Understanding Spectroscopic and Electronic Properties: Computational methods are effective for calculating properties like nonlinear optical (NLO) behavior. researchgate.net Such predictions can guide the synthesis of new materials for applications in optics and electronics.

Computational TechniqueApplication AreaPredicted PropertiesReferences
Density Functional Theory (DFT) Reactivity prediction, structural analysis.Bond lengths/angles, electronic structure, NLO properties. researchgate.net
Molecular Docking Design of functional molecules.Binding affinity and mode of interaction with target structures. alfa-chemistry.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlating structure with function.Modeling relationships between molecular descriptors and activity. researchgate.net

Investigation of this compound in Emerging Non-Biological Applications

While benzofurans are widely studied for their biological activity, their potential in materials science remains relatively underexplored. The unique electronic properties conferred by the aromatic system and halogen substituents suggest that this compound could serve as a valuable building block for functional organic materials.

Future research should explore applications in:

Organic Electronics: Benzofuran derivatives are being investigated as semiconductor materials due to their stability, rigidity, and light-emitting properties. nih.gov They have shown potential in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.gov The introduction of halogen atoms can tune the HOMO/LUMO energy levels and influence molecular packing, which are critical for charge transport. mdpi.com Specifically, the high polarizability of bromine can lead to stronger intermolecular interactions and improved charge mobility.

Nonlinear Optical (NLO) Materials: The introduction of a bromo group has been shown to improve the molecular first-order hyperpolarizabilities of organic compounds, which is a key parameter for NLO materials. nih.gov Investigation into the NLO properties of this compound could open doors for its use in optoelectronic devices.

Functional Polymers: Benzofuran moieties can be incorporated into polymer backbones to create materials with high thermal stability and specific electronic properties. Asymmetric polymerization of benzofuran can produce rigid, optically active polymers with high transparency, suitable for specialty thermoplastics.

Scalability and Industrial Relevance of Synthetic Protocols for Halogenated Benzofurans

For any chemical compound to have a significant impact beyond academic research, its synthesis must be scalable, cost-effective, and safe for industrial production. A major unresolved challenge for many complex heterocyclic compounds, including highly substituted halogenated benzofurans, is bridging the gap between laboratory-scale synthesis and industrial-scale production.

Future efforts must address:

Process Optimization: Adapting laboratory protocols for large-scale reactors requires careful optimization of parameters such as temperature, pressure, reaction time, and catalyst loading. The development of robust and reproducible protocols is essential.

Cost-Effectiveness: The cost of starting materials, catalysts, and solvents is a critical factor in industrial applications. Research into synthetic routes that utilize inexpensive and readily available raw materials is crucial. nih.gov

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for better control over reaction conditions and can facilitate the safe handling of hazardous intermediates.

Purification Challenges: The purification of multiply halogenated isomers can be difficult. Developing scalable purification methods, such as crystallization or distillation, that avoid costly and solvent-intensive chromatography is a key challenge.

Overcoming these challenges will be essential to unlock the full potential of this compound and related compounds for practical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-5-chloro-1-benzofuran, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via halogenation of benzofuran precursors. For example, bromination and chlorination steps are performed sequentially under controlled conditions (e.g., using N-bromosuccinimide and sulfuryl chloride). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity ≥95% is achievable, as noted in building-block catalogs .
  • Key Parameters : Monitor reaction temperature (<0°C for bromination to prevent over-halogenation) and use TLC to track intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, coupling constants for adjacent halogens) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z 250–252 for [M+H]+^+) and isotopic patterns from bromine/chlorine .
  • IR : Peaks at 750–800 cm1^{-1} (C-Br/C-Cl stretching) and 1600–1650 cm1^{-1} (aromatic C=C) .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in amber vials at −20°C under inert gas (argon/nitrogen) to prevent degradation via moisture or light exposure. Purity should be verified via HPLC before reuse .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound derivatives, and how are they resolved?

  • Methodology :

  • Crystallization : Use slow vapor diffusion (dichloromethane/hexane) to grow single crystals. Derivatives like 5-bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran crystallize in monoclinic P21/cP2_1/c systems with unit-cell parameters a=11.530a = 11.530 Å, b=5.834b = 5.834 Å, c=22.045c = 22.045 Å, and β = 100.6° .
  • Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (173 K) minimizes thermal motion artifacts .
  • Refinement : SHELXL-2018 refines structures with R-factors <0.05. Halogen-halogen interactions (Br···Br, 3.4–3.6 Å) and C-H···O hydrogen bonds are critical for stability .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). The bromine atom acts as the primary site for Suzuki-Miyaura coupling due to lower activation energy .
  • Docking Studies : For pharmacological analogs, AutoDock Vina predicts binding affinities to target proteins (e.g., serotonin receptors) .

Q. How do researchers resolve contradictions in synthetic yields or spectral data for halogenated benzofurans?

  • Methodology :

  • Reproducibility Checks : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, dichloromethane vs. THF may alter yields by 15–20% .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals .
  • Peer Review : Collaborate with crystallographers to validate structural anomalies (e.g., unexpected torsion angles >10°) using ORTEP-3 .

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